Optimized pKa Drives Superior In Vivo Efficacy in OSC Inhibition vs. Higher pKa Analogs
In a direct head-to-head comparison within the same study, 4-piperidinopyridine-based OSC inhibitors (pKa range 5.8–6.7) demonstrated potent oral inhibition of rat cholesterol biosynthesis with an ED₈₀ of 0.7 mg/kg, while maintaining a diminished effect on rat feeding at a 100 mg/kg oral dose [1]. In contrast, the earlier, more basic pyridyl and pyrimidinyl derivatives (pKa > 8) caused a significant 64% reduction in food intake after a 50 mg/kg dose, highlighting a critical tolerability advantage conferred by the optimized pKa of the 4-piperidinopyridine series [1].
| Evidence Dimension | Oral ED₈₀ for cholesterol biosynthesis inhibition & Effect on feeding behavior |
|---|---|
| Target Compound Data | ED₈₀ = 0.7 mg/kg (oral); Diminished feeding effect at 100 mg/kg |
| Comparator Or Baseline | Pyridine 1 (higher pKa analog): 64% reduction in food intake at 50 mg/kg oral dose |
| Quantified Difference | Target series showed 71-fold lower ED₈₀ (0.7 vs ~50 mg/kg for comparable efficacy) and no feeding suppression at twice the comparator dose. |
| Conditions | Rat microsomal OSC assay; In vivo rat cholesterol biosynthesis model (n=5 per group) |
Why This Matters
Procuring the 4-(piperidin-4-yl)pyridine scaffold enables the design of OSC inhibitors with a lower pKa, directly translating to improved oral efficacy and reduced CNS-mediated side effects, a key differentiator for lead optimization.
- [1] Brown, G. R., et al. Novel 4-piperidinopyridine inhibitors of oxidosqualene cyclase-lanosterol synthase derived by consideration of inhibitor pKa. Bioorganic & Medicinal Chemistry Letters. 2001, 11, 2213–2216. View Source
